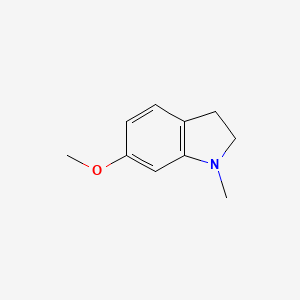![molecular formula C44H60IN5O4 B13912447 1-methyl-2-N,5-N-bis[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]-2-N,5-N-bis(3-phenylpropyl)pyridin-1-ium-2,5-dicarboxamide;iodide](/img/structure/B13912447.png)
1-methyl-2-N,5-N-bis[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]-2-N,5-N-bis(3-phenylpropyl)pyridin-1-ium-2,5-dicarboxamide;iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-2-N,5-N-bis[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]-2-N,5-N-bis(3-phenylpropyl)pyridin-1-ium-2,5-dicarboxamide;iodide is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
The synthesis of 1-methyl-2-N,5-N-bis[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]-2-N,5-N-bis(3-phenylpropyl)pyridin-1-ium-2,5-dicarboxamide;iodide involves multiple steps and specific reaction conditions. The synthetic routes typically include the following steps:
Formation of the pyrrolidinylbutanoyl groups: This step involves the reaction of pyrrolidine with butanoyl chloride under basic conditions to form the pyrrolidinylbutanoyl groups.
Attachment of the phenylpropyl groups: The phenylpropyl groups are introduced through a Friedel-Crafts alkylation reaction using phenylpropyl chloride and an appropriate catalyst.
Formation of the pyridinium core: The pyridinium core is synthesized by reacting pyridine with methyl iodide under nucleophilic substitution conditions.
Coupling of the functional groups: The final step involves coupling the pyrrolidinylbutanoyl and phenylpropyl groups to the pyridinium core through amide bond formation using coupling reagents such as EDCI or DCC.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
1-methyl-2-N,5-N-bis[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]-2-N,5-N-bis(3-phenylpropyl)pyridin-1-ium-2,5-dicarboxamide;iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl and phenylpropyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can take place at the pyridinium core, where nucleophiles such as amines or thiols can replace the iodide ion.
Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-methyl-2-N,5-N-bis[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]-2-N,5-N-bis(3-phenylpropyl)pyridin-1-ium-2,5-dicarboxamide;iodide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in drug delivery systems and as a pharmacological agent.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 1-methyl-2-N,5-N-bis[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]-2-N,5-N-bis(3-phenylpropyl)pyridin-1-ium-2,5-dicarboxamide;iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1-methyl-2-N,5-N-bis[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]-2-N,5-N-bis(3-phenylpropyl)pyridin-1-ium-2,5-dicarboxamide;iodide can be compared with other similar compounds, such as:
特性
分子式 |
C44H60IN5O4 |
|---|---|
分子量 |
849.9 g/mol |
IUPAC名 |
1-methyl-2-N,5-N-bis[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]-2-N,5-N-bis(3-phenylpropyl)pyridin-1-ium-2,5-dicarboxamide;iodide |
InChI |
InChI=1S/C44H60N5O4.HI/c1-33(2)39(43(52)46-26-12-13-27-46)48(30-16-22-35-18-8-6-9-19-35)41(50)37-24-25-38(45(5)32-37)42(51)49(31-17-23-36-20-10-7-11-21-36)40(34(3)4)44(53)47-28-14-15-29-47;/h6-11,18-21,24-25,32-34,39-40H,12-17,22-23,26-31H2,1-5H3;1H/q+1;/p-1/t39-,40-;/m0./s1 |
InChIキー |
WJCJDZIXEVJIKZ-OFUZFLEOSA-M |
異性体SMILES |
CC(C)[C@@H](C(=O)N1CCCC1)N(CCCC2=CC=CC=C2)C(=O)C3=C[N+](=C(C=C3)C(=O)N(CCCC4=CC=CC=C4)[C@@H](C(C)C)C(=O)N5CCCC5)C.[I-] |
正規SMILES |
CC(C)C(C(=O)N1CCCC1)N(CCCC2=CC=CC=C2)C(=O)C3=C[N+](=C(C=C3)C(=O)N(CCCC4=CC=CC=C4)C(C(C)C)C(=O)N5CCCC5)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




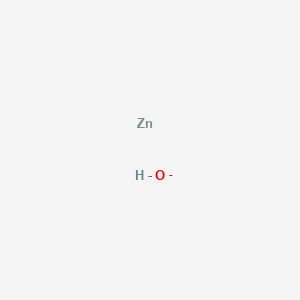
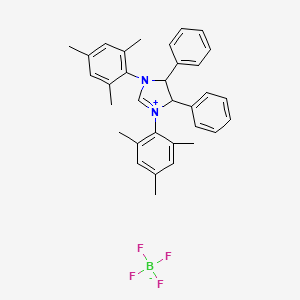
![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)alanine](/img/structure/B13912385.png)
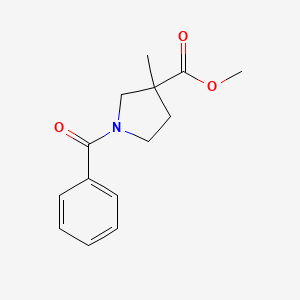
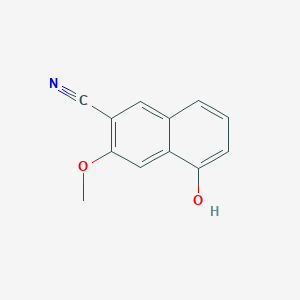

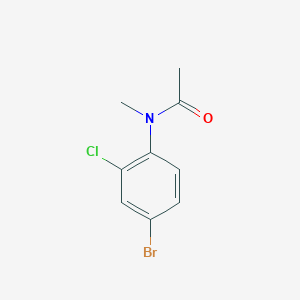
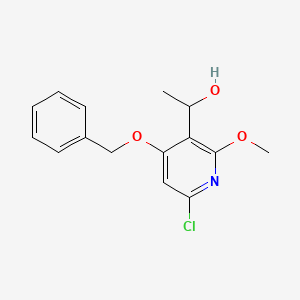
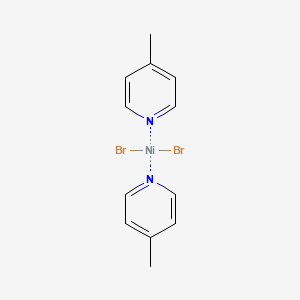
![2-(5-(Methyl(3-(7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yloxy)propyl)amino)pyrazin-2-yl)acetic acid](/img/structure/B13912434.png)
